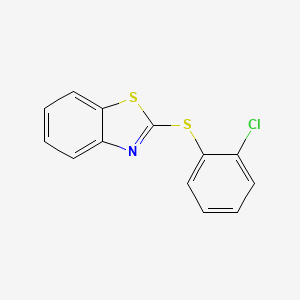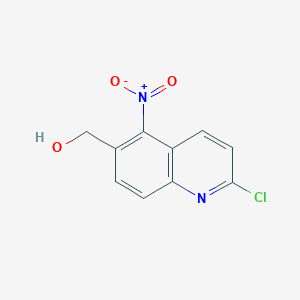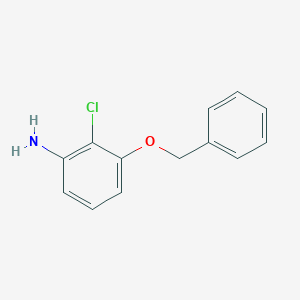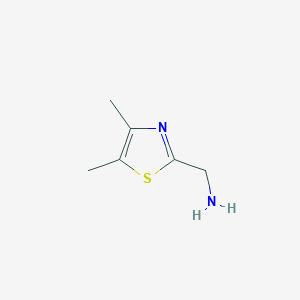
1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine
Übersicht
Beschreibung
“1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine” is a chemical compound with the molecular formula C6H10N2S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact molecular structure of “this compound” is not provided in the available resources.Chemical Reactions Analysis
Thiazoles, including “this compound”, can undergo various chemical reactions . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Thiazol-Derivate, einschließlich 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie sind bekannt dafür, gegen eine Vielzahl von Bakterienstämmen wirksam zu sein. So wird beispielsweise Sulfathiazol, eine verwandte Verbindung, als antimikrobielles Medikament eingesetzt .
Antitumor- und Zytotoxische Aktivitäten
Forschungen haben gezeigt, dass Thiazol-Verbindungen signifikante Antitumor- und zytotoxische Aktivitäten aufweisen können. Einige Thiazol-Derivate wurden synthetisiert und gegen menschliche Tumorzelllinien getestet, wobei sie potente Wirkungen auf Krebszellen zeigten .
Neuroprotektive Wirkungen
Thiazole werden auch auf ihre neuroprotektiven Eigenschaften untersucht. Sie spielen eine Rolle bei der Synthese von Neurotransmittern wie Acetylcholin, das für die normale Funktion des Nervensystems unerlässlich ist. Dies macht sie wertvoll für die Untersuchung neurodegenerativer Erkrankungen .
Entzündungshemmende und Analgetische Wirkungen
Aufgrund ihrer entzündungshemmenden und analgetischen Aktivitäten sind Thiazol-Derivate potenzielle Kandidaten für die Entwicklung neuer Schmerzmittel. Sie haben in verschiedenen Modellen eine Reduktion der Entzündung und Linderung von Schmerzen gezeigt .
Antivirenforschung
Thiazol-Verbindungen haben sich in der Antivirenforschung als vielversprechend erwiesen, wobei einige Derivate eine anti-HIV-Aktivität zeigten. Dies eröffnet Möglichkeiten für die Entwicklung neuer antiretroviraler Medikamente auf Basis der Thiazol-Struktur .
Zellviabilitätsassays
Im Kontext der Zellbiologie werden Thiazol-Derivate in Assays zur Beurteilung der Zellviabilität eingesetzt. Der MTT-Assay verwendet beispielsweise eine Thiazol-Verbindung, um das Redoxpotential von Zellen zu messen, das ein Indikator für die Zellgesundheit und -viabilität ist .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces. The compound’s thiazole ring structure allows it to participate in redox reactions, making it a potential candidate for antioxidant activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound can induce apoptosis in certain cancer cell lines by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, it has been observed to enhance the proliferation of certain cell types by stimulating growth factor receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to changes in metabolic flux and alterations in cellular homeostasis. The compound also affects gene expression by interacting with transcription factors and modulating their activity. These interactions can result in the upregulation or downregulation of specific genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro studies has shown sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression. In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time as it is metabolized and excreted from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle. These effects can lead to changes in metabolite levels and alterations in cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Binding proteins can also affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects. Its activity and function can be influenced by its localization, with different effects observed in different subcellular compartments. For example, its presence in the mitochondria can enhance oxidative phosphorylation, while its presence in the nucleus can modulate gene expression .
Eigenschaften
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBHCPDGYDNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640566 | |
| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89601-18-3 | |
| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)
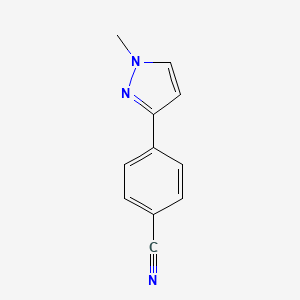
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629373.png)
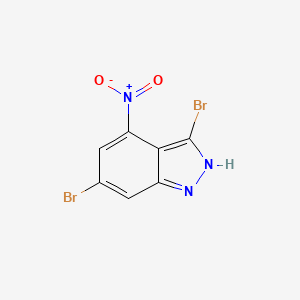
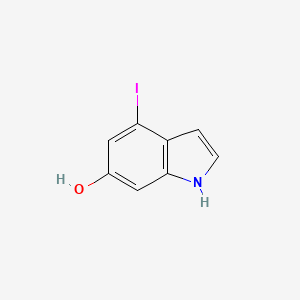

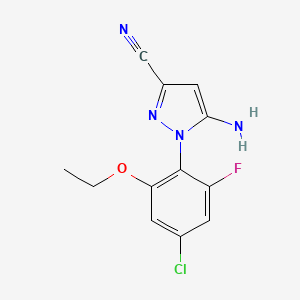
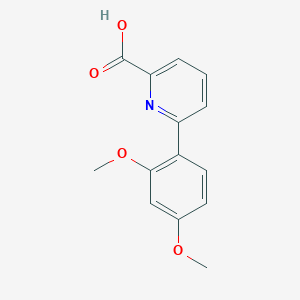
![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)

